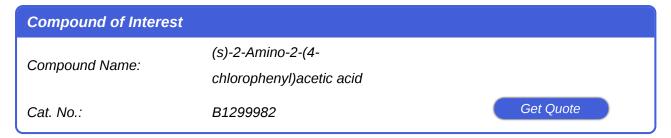


Physicochemical Characteristics of (S)-4-Chlorophenylglycine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific stereochemistry is often essential for the biological activity and efficacy of the final product. A thorough understanding of its physicochemical properties is paramount for process development, formulation, and quality control. This technical guide provides a comprehensive overview of the key physicochemical characteristics of (S)-4-chlorophenylglycine, detailed experimental protocols for their determination, and logical workflows for its synthesis and chiral resolution.

Chemical Identity and Structure

(S)-4-Chlorophenylglycine, also known as **(S)-2-amino-2-(4-chlorophenyl)acetic acid**, is an amino acid derivative featuring a chlorophenyl substituent at the alpha-carbon.

- IUPAC Name: (2S)-2-amino-2-(4-chlorophenyl)acetic acid
- Synonyms: L-4-Chlorophenylglycine, H-L-Phg(4-Cl)-OH
- Molecular Formula: C₈H₈ClNO₂[1]



Molecular Weight: 185.61 g/mol [1][2]

CAS Number: 67336-19-0 (for L-enantiomer)

Chemical Structure:

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(Note: Image is a representation of the chemical structure)

Physicochemical Properties

The physicochemical properties of 4-chlorophenylglycine can vary depending on its stereochemical form (i.e., the (S)-enantiomer, (R)-enantiomer, or the DL-racemic mixture). The following tables summarize the available quantitative data.

Table 1: General Physicochemical Data

Property	Value	Notes / Reference	
Appearance	White to off-white solid/crystalline powder.	[1]	
Boiling Point	328.8 °C at 760 mmHg	For DL-racemate.[3][4]	
Density	1.392 g/cm ³	For DL-racemate.[3]	
Flash Point	152.7 °C	For DL-racemate.[1]	
Refractive Index	1.603	For DL-racemate.[3]	
рКа	1.81 ± 0.10	Predicted value.[4][5]	

Table 2: Stereoisomer-Specific Data



Property	(S)-Enantiomer	(R)-Enantiomer	DL-Racemate
Melting Point (°C)	No specific data found.	145 - 150	141[3], 220-230[1][4] [6]
Solubility	Soluble in DMSO and H ₂ O.[7]	Soluble in water and alcohol; insoluble in non-polar solvents.	Soluble in 0.1 M NaOH.[1][4]

Note on Melting Point Discrepancy: The significant variation in the reported melting points for the DL-racemate suggests potential differences in crystalline forms (polymorphism) or measurement conditions. The value for the (R)-enantiomer is distinct from the racemate, which is expected as enantiomers can have different crystal lattice energies than their racemic counterparts.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. Below are protocols for determining key parameters.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts.

- Sample Preparation: A small amount of the dry, powdered (S)-4-chlorophenylglycine is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

Procedure:

- The capillary tube is placed in the heating block.
- The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
- The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.



- The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
- The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- Purity Indication: A sharp melting range (e.g., 0.5-1.5°C) is indicative of a high-purity compound.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant(s) of the molecule.

- Solution Preparation: A precise weight of (S)-4-chlorophenylglycine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). The ionic strength of the solution is kept constant using a background electrolyte like 0.1 M KCl.
- Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer. A burette is
 used to dispense the titrant.

Procedure:

- The amino acid solution is placed in a beaker with a magnetic stir bar.
- The initial pH of the solution is recorded.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
- After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
- The titration continues until the pH has risen significantly (e.g., to pH 11-12).

Data Analysis:

 A titration curve is generated by plotting the measured pH versus the volume of titrant added.



The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve,
 which are the flattest regions (inflection points). For an amino acid, two pKa values are
 expected: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂).

Partition Coefficient (LogP) Determination (Shake-Flask Method)

This is the "gold standard" method for experimentally determining the n-octanol/water partition coefficient, a measure of lipophilicity.

 Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and allowed to equilibrate for 24 hours to ensure mutual saturation. The phases are then separated.

Procedure:

- A known amount of (S)-4-chlorophenylglycine is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).
- The solution is then mixed with a known volume of the other pre-saturated phase in a flask.
- The flask is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
- The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

Analysis:

- A sample is carefully taken from each phase.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

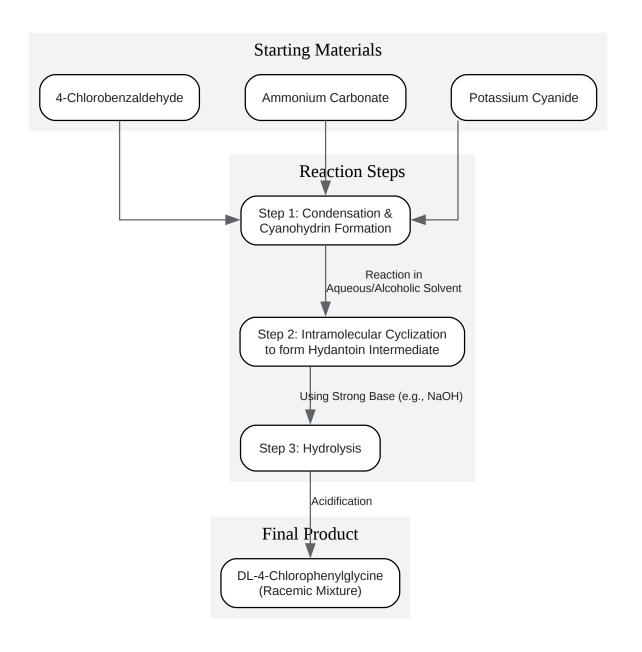


• Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis and Chiral Resolution Workflows Synthesis of Racemic 4-Chlorophenylglycine

The Bucherer-Bergs reaction is a common method for synthesizing racemic α -amino acids from an aldehyde or ketone. The process starts with 4-chlorobenzaldehyde and proceeds through a hydantoin intermediate.





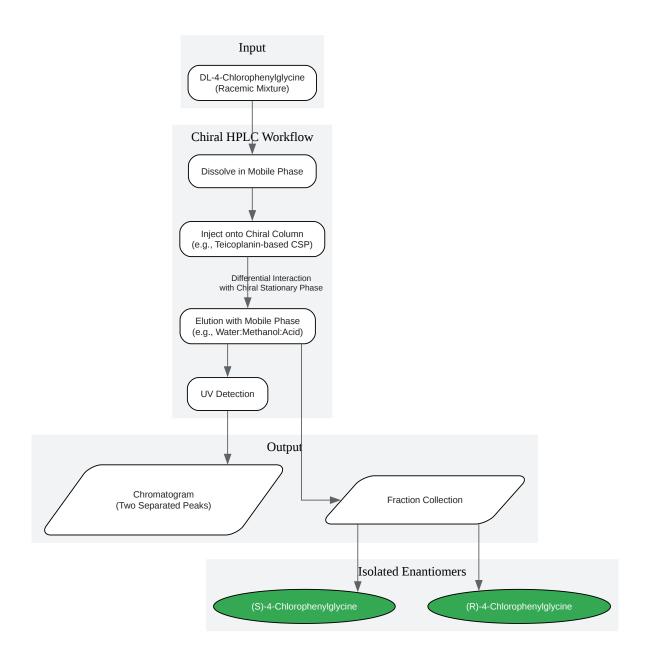
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Caption: Workflow for the Bucherer-Bergs synthesis of racemic 4-chlorophenylglycine.

Chiral Resolution of DL-4-Chlorophenylglycine

To obtain the desired (S)-enantiomer, the racemic mixture must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.





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